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Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

designing and conducting xenograft studies using the pan-Pim kinase inhibitor, AZD1208. The

information is intended for researchers and scientists in the field of oncology and drug

development.

Introduction
AZD1208 is a potent and selective, orally available small-molecule inhibitor of all three Pim

kinase isoforms (Pim-1, Pim-2, and Pim-3)[1][2][3]. Pim kinases are serine/threonine kinases

that play a crucial role in cell proliferation, survival, and apoptosis downstream of several

cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR

pathways[4][5][6][7][8]. Upregulation of Pim kinases is observed in various hematological

malignancies and solid tumors, making them an attractive therapeutic target[1][2][4]. AZD1208
has demonstrated efficacy in preclinical xenograft models of acute myeloid leukemia (AML),

gastric cancer, and prostate cancer by inhibiting tumor growth and inducing apoptosis[1][9][10].

Mechanism of Action
AZD1208 exercises its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and

Pim-3 with high potency (IC50 values of 0.4 nM, 5.0 nM, and 1.9 nM, respectively)[3][11]. This

inhibition leads to a reduction in the phosphorylation of downstream substrates involved in cell
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cycle progression, protein translation, and cell survival. Key downstream targets include BAD,

4E-BP1, p70S6K, and S6[1][12]. By blocking these pathways, AZD1208 can induce cell cycle

arrest and apoptosis[1][3].

Signaling Pathway
The following diagram illustrates the signaling pathway targeted by AZD1208. Growth factors

and cytokines activate the JAK/STAT and PI3K/AKT pathways, leading to the transcription of

Pim kinases. Pim kinases then phosphorylate downstream targets to promote cell proliferation

and survival. AZD1208 directly inhibits Pim kinases, thereby blocking these downstream

effects.
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AZD1208 targets the Pim kinase signaling pathway.
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Experimental Design for AZD1208 Xenograft Models
A well-designed xenograft study is crucial for evaluating the in vivo efficacy of AZD1208. The

following protocol provides a general framework that can be adapted to specific cancer models.

Experimental Workflow

Cell Line Selection & Culture

Tumor Implantation

Animal Model Selection

Tumor Growth & Randomization AZD1208 Treatment Tumor Measurement & Monitoring Endpoint Analysis
Tumor size, body weight

Data Analysis & Reporting

Click to download full resolution via product page

General workflow for an AZD1208 xenograft study.

Detailed Protocols
Cell Line Selection and Culture

Cell Lines: Select appropriate human cancer cell lines with known Pim kinase expression

and sensitivity to AZD1208. Examples include MOLM-16 (AML), KG-1a (AML), and SNU-

638 (gastric cancer)[1][9].

Culture Conditions: Culture cells in the recommended medium supplemented with fetal

bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Ensure cells are in the logarithmic growth phase and have high viability before implantation.

Animal Model
Species and Strain: Use immunodeficient mice, such as female CB17 SCID mice (5-6 weeks

old), to prevent rejection of human tumor xenografts[1].

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start

of the experiment.

Housing: House mice in a specific pathogen-free environment with access to food and water

ad libitum. All animal procedures should be approved by the Institutional Animal Care and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/product/b612199?utm_src=pdf-body-img
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6473293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use Committee (IACUC).

Tumor Implantation
Cell Preparation: Harvest cultured cells and resuspend them in a sterile, serum-free medium

or phosphate-buffered saline (PBS). A mixture with Matrigel can enhance tumor take-rate

and growth[1].

Injection: Subcutaneously inject 5 x 10^6 to 7 x 10^7 cells in a volume of 100-200 µL into the

flank of each mouse[1][9].

Tumor Growth and Randomization
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with

calipers every 2-3 days.

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) /

2.

Randomization: Once tumors reach a predetermined size (e.g., ~150-200 mm³), randomly

assign mice to treatment and control groups (n=5-10 mice per group)[1][9].

AZD1208 Administration
Formulation: Prepare AZD1208 in a suitable vehicle for oral administration.

Dosing: Administer AZD1208 daily by oral gavage at doses ranging from 10 mg/kg to 45

mg/kg[1][9][10]. The control group should receive the vehicle only.

Duration: Continue treatment for a specified period, typically 2-3 weeks[1][10].

Efficacy Endpoints and Monitoring
Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI

(%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x

100.
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Clinical Observations: Monitor mice daily for any signs of toxicity, such as weight loss,

changes in behavior, or altered appearance.

Pharmacodynamic (PD) and Biomarker Analysis
Sample Collection: At the end of the study, or at specified time points, collect tumor tissue

and blood samples.

Analysis: Analyze tumor tissues for the phosphorylation status of Pim kinase substrates

(e.g., p-BAD, p-4EBP1, p-p70S6K) by Western blotting or immunohistochemistry to confirm

target engagement[1].

Data Presentation
The following tables summarize quantitative data from representative AZD1208 xenograft

studies.

Table 1: In Vivo Efficacy of AZD1208 in an AML
Xenograft Model (MOLM-16)

Treatment
Group

Dose
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Tumor
Growth
Inhibition
(%)

Reference

Vehicle

Control
- Oral Gavage

Daily for 2

weeks
0 [1]

AZD1208 10 Oral Gavage
Daily for 2

weeks
89 [1]

AZD1208 30 Oral Gavage
Daily for 2

weeks

>100 (slight

regression)
[1]

Table 2: In Vivo Efficacy of AZD1208 in a Gastric Cancer
Xenograft Model (SNU-638)
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Treatment
Group

Dose
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Tumor
Volume
Doubling
Time (days)

Reference

Vehicle

Control
- Oral Gavage Daily 17 [9][13]

AZD1208 45 Oral Gavage Daily 31 [9][13]

Table 3: In Vivo Efficacy of AZD1208 in a Prostate
Cancer Xenograft Model (c-MYC/Pim1)

Treatment
Group

Dose
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Tumor
Growth
Inhibition
(%)

Reference

Vehicle

Control
- Oral Gavage

Daily for 3

weeks
0 [10]

AZD1208 30 Oral Gavage
Daily for 3

weeks

Statistically

Significant
[10]

AZD1208 45 Oral Gavage
Daily for 3

weeks
54.3 ± 39 [10]

Conclusion
AZD1208 has demonstrated significant anti-tumor activity in a variety of preclinical xenograft

models. The protocols and data presented here provide a valuable resource for researchers

designing and interpreting in vivo studies with this pan-Pim kinase inhibitor. Careful

consideration of the experimental design, including cell line selection, dosing regimen, and

endpoint analysis, is critical for obtaining robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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